molecular formula C18H15FSi B1581888 Fluorotriphenylsilane CAS No. 379-50-0

Fluorotriphenylsilane

Cat. No. B1581888
CAS RN: 379-50-0
M. Wt: 278.4 g/mol
InChI Key: UBGXLEFOIVWVRP-UHFFFAOYSA-N
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Description

Fluorotriphenylsilane, also known as Triphenylfluorosilane or Triphenylsilyl fluoride, is a chemical compound with the linear formula (C6H5)3SiF . It has a molecular weight of 278.40 g/mol .


Synthesis Analysis

While specific synthesis methods for Fluorotriphenylsilane were not found in the search results, it’s important to note that the synthesis of such compounds typically involves complex chemical reactions. The synthesis process would likely involve the use of a fluoride source and triphenylsilane .


Molecular Structure Analysis

Fluorotriphenylsilane has a complex molecular structure. It contains a total of 37 bonds, including 22 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .


Physical And Chemical Properties Analysis

Fluorotriphenylsilane is a solid at room temperature . Its physical and chemical properties would be largely influenced by its molecular structure and the presence of the fluorine atom and phenyl groups .

Scientific Research Applications

1. In Fluoropyridines Activation and Borylation

Fluorotriphenylsilane plays a role in the C-F bond activation of fluoropyridines, leading to the formation of Rh(I) fluoropyridyl complexes. This process is followed by the treatment with bis-catecholatodiboron, resulting in the formation of fluoropyridyl boronate esters, crucial in chemical synthesis and reactions (Lindup, Marder, Perutz, & Whitwood, 2007).

2. In Radiopharmaceuticals and Imaging

Fluorotriphenylsilane has applications in the field of positron emission tomography (PET) imaging. It is used in the synthesis of fluorine-18 labeled compounds, which are significant in non-invasive imaging techniques providing vital information about the distribution of radiolabeled biomolecules (Schirrmacher et al., 2006).

3. In Organic Molecule Reactions

Fluorotriphenylsilane is involved in reactions with heteroatom-containing organic molecules. This includes the fluoro substitution process with various compounds, forming high yield products like fluorotriphenylmethane, crucial for various organic synthesis and reaction mechanisms (Stavber & Zupan, 1992).

Safety And Hazards

Fluorotriphenylsilane is classified as a skin corrosive and can cause serious eye damage . It reacts violently with water . Safety measures include avoiding breathing its dust or mists, washing skin thoroughly after handling, and wearing protective clothing and eye protection .

properties

IUPAC Name

fluoro(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGXLEFOIVWVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059931
Record name Fluorotriphenylsilane
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Fluorotriphenylsilane

CAS RN

379-50-0
Record name 1,1′,1′′-(Fluorosilylidyne)tris[benzene]
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Record name Fluorotriphenylsilane
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Record name Silane, fluorotriphenyl-
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Record name Benzene, 1,1',1''-(fluorosilylidyne)tris-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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